RG7834 Achieves Significant HBsAg Reduction Versus Entecavir in Humanized Mouse Model
RG7834 demonstrates a unique ability to reduce HBsAg levels, a key differentiator from nucleos(t)ide analogs like entecavir. In HBV-infected humanized uPA/SCID mice, oral treatment with RG7834 led to a mean HBsAg reduction of 1.09 log10, whereas entecavir had no significant effect on HBsAg levels [1].
| Evidence Dimension | HBsAg reduction in vivo |
|---|---|
| Target Compound Data | 1.09 log10 reduction |
| Comparator Or Baseline | Entecavir: no significant effect on HBsAg levels |
| Quantified Difference | 1.09 log10 reduction vs. no significant effect |
| Conditions | HBV-infected humanized uPA/SCID mice, oral treatment |
Why This Matters
For procurement in functional cure research, RG7834 is essential because standard nucleos(t)ide analogs fail to reduce HBsAg, a key tolerogenic antigen implicated in immune exhaustion.
- [1] Mueller H, et al. A novel orally available small molecule that inhibits hepatitis B virus expression. J Hepatol. 2018 Mar;68(3):412-420. doi:10.1016/j.jhep.2017.10.014. PMID: 29079285. View Source
